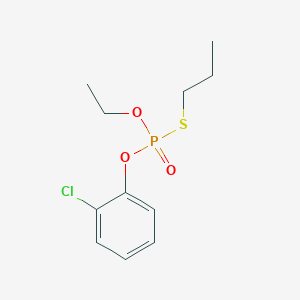
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate
Übersicht
Beschreibung
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate is a major and new photoproduct of profenofos . Profenofos is a detectable insecticide in the environment with strong toxicity to non-targeted organisms .
Synthesis Analysis
The synthesis of profenofos, which is closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, can be achieved by reacting phosphorus oxychloride with sodium ethoxide and sodium 1-propanethiolate, followed by treatment with 4-bromo-2-chloro phenol .Molecular Structure Analysis
The basic structure of an organophosphorus pesticide like profenofos includes an ethyl group ®, a thio-propyl group (R’), and an O-(4-bromo-2-chlorophenyl) group (X) . The double-bonded oxygen can be replaced by sulfur to generate other structures .Physical And Chemical Properties Analysis
Profenofos is a liquid with a pale yellow to amber color and a garlic-like odor . It has a molar mass of 373.63 g·mol−1 .Wissenschaftliche Forschungsanwendungen
Metabolism and Bioactivation
- Prothiofos, a compound related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, has been studied for its metabolism in rats. It is absorbed rapidly from the small intestine and metabolized into various compounds, such as 2,4-dichlorophenol and O-2,4-dichlorophenyl O-ethyl hydrogen phosphorothioate (Ueyama & Takase, 1980).
- Certain phosphorothiolate pesticides, including those with S-propyl groups, are converted into more potent acetylcholinesterase inhibitors through oxidative bioactivation. This process is stereospecific and varies with different chiral isomers of the compounds (Wing, Glickman & Casida, 1983).
Analytical Applications
- Prothiofos can be used as a membrane solvent to create a histamine-sensitive membrane electrode. This application is valuable in determining histamine release from mast cells, providing an analytical tool for biological and medical research (Katsu & Hirodo, 1999).
Agricultural Applications
- O,O-diaryl S-ethyl phosphorothioates, closely related to O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate, have been synthesized and tested for their fungitoxic properties against various plant pathogens. These compounds, including S-ethyl O,O-bis(2, 4,5-trichlorophenyl) phosphorothioate, exhibit high activity against a range of species, demonstrating their potential as agricultural fungicides (Gupta & Roy, 1984).
Environmental Impact
- The environmental fate and impact of similar organophosphorus compounds, including their effects on microbial activities in soil and aquatic ecosystems, have been extensively studied. These studies help in understanding the ecological consequences of using such chemicals in agriculture and pest control (Tu, 1970).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-2-[ethoxy(propylsulfanyl)phosphoryl]oxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClO3PS/c1-3-9-17-16(13,14-4-2)15-11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWJOQGOFQVVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-chlorophenyl) O-ethyl S-propyl phosphorothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethyl)benzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B1457614.png)

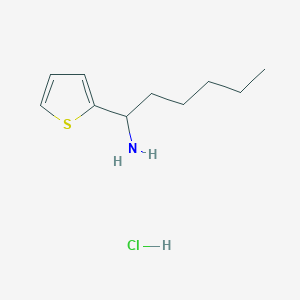

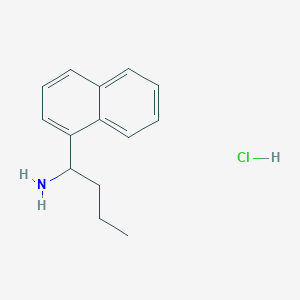
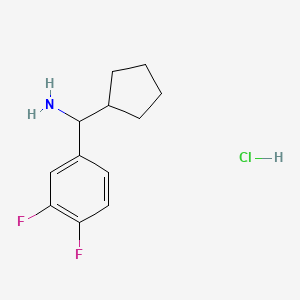
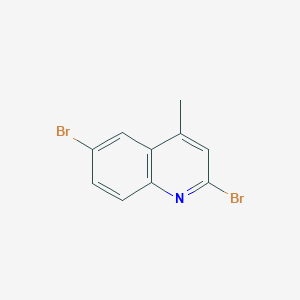
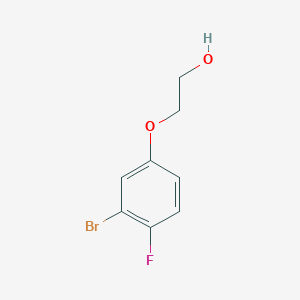
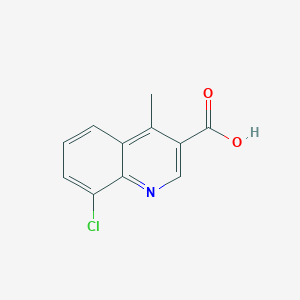
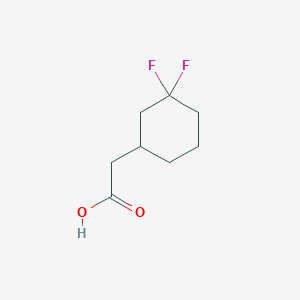

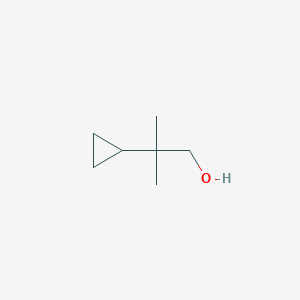

![[1,2,4]Triazolo[1,5-a]pyridin-6-ol](/img/structure/B1457636.png)